molecular formula C8H9BrO2 B12999188 3-Bromo-2-(1-hydroxyethyl)phenol

3-Bromo-2-(1-hydroxyethyl)phenol

Cat. No.: B12999188
M. Wt: 217.06 g/mol
InChI Key: BSOJVXAZCWGWBG-UHFFFAOYSA-N
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Description

3-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 It contains a bromine atom, a hydroxyl group, and an ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 2-(1-hydroxyethyl)phenol. This can be achieved by reacting 2-(1-hydroxyethyl)phenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(1-hydroxyethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium amide (NaNH2) or sodium nitrite (NaNO2) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-Bromo-2-(1-oxoethyl)phenol.

    Reduction: The major product is 2-(1-hydroxyethyl)phenol.

    Substitution: The major products depend on the substituent introduced, such as 3-Amino-2-(1-hydroxyethyl)phenol or 3-Nitro-2-(1-hydroxyethyl)phenol.

Scientific Research Applications

3-Bromo-2-(1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(1-hydroxyethyl)phenol
  • 3-Chloro-2-(1-hydroxyethyl)phenol
  • 3-Bromo-2-(1-methoxyethyl)phenol

Uniqueness

3-Bromo-2-(1-hydroxyethyl)phenol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the bromine atom at the 3-position can enhance the compound’s electrophilicity, making it more reactive in substitution reactions.

Biological Activity

3-Bromo-2-(1-hydroxyethyl)phenol is an organic compound belonging to the bromophenol class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉BrO₂
  • Molecular Weight : Approximately 217.06 g/mol

The presence of a bromine atom and a hydroxyethyl group enhances the compound's reactivity and solubility, making it suitable for various biological interactions. The bromine substituent is known to increase electrophilicity, which may facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal species, showing promising results.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli40 µg/ml
Bacillus subtilis30 µg/ml
Candida albicans25 µg/ml
Aspergillus fumigatus20 µg/ml

The compound demonstrated varying degrees of effectiveness against the tested organisms, particularly against fungi like Candida albicans and Aspergillus fumigatus, indicating its potential as an antifungal agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The MTT assay was employed to evaluate cell viability after treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µg/ml)Comparison to Standard Drug (Cisplatin)
Hep-G2 (Liver)15 ± 0.5Lower than Cisplatin (20 µg/ml)
MCF-7 (Breast)18 ± 0.7Lower than Cisplatin (25 µg/ml)

The results indicate that this compound exhibits significant cytotoxicity against both Hep-G2 and MCF-7 cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membranes : The compound may integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Inhibition of Enzymatic Activity : The presence of the bromine atom can interfere with enzyme function, particularly in metabolic pathways essential for microbial survival.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

A recent study highlighted the use of this compound in combination therapies for enhancing the efficacy of existing antimicrobial agents. The synergistic effects observed when combined with conventional antibiotics suggest a promising avenue for overcoming antibiotic resistance .

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-2-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3

InChI Key

BSOJVXAZCWGWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)O)O

Origin of Product

United States

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